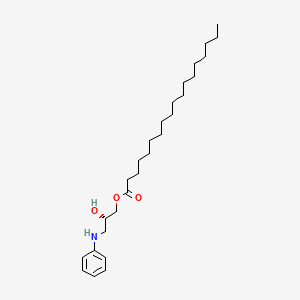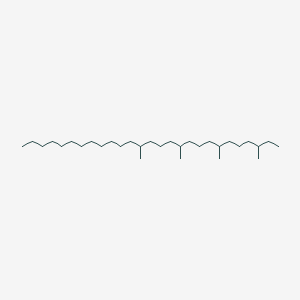
3,7,11,15-Tetramethylheptacosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7,11,15-Tetramethylheptacosane is a chemical compound with the molecular formula C31H64. It is a long-chain hydrocarbon that belongs to the class of alkanes. This compound is known for its unique structure, which includes four methyl groups attached to a heptacosane backbone. It is often used in various industrial applications due to its stability and hydrophobic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11,15-Tetramethylheptacosane typically involves the alkylation of a heptacosane precursor with methylating agents. One common method is the Friedel-Crafts alkylation, where heptacosane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced catalysts and purification techniques, such as distillation and crystallization, helps in obtaining a high-purity product suitable for various applications .
化学反応の分析
Types of Reactions
3,7,11,15-Tetramethylheptacosane primarily undergoes substitution reactions due to its saturated hydrocarbon structure. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Halogenation using reagents like chlorine or bromine in the presence of UV light.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromic acid can be used to introduce functional groups.
Reduction Reactions: Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium or platinum.
Major Products Formed
Halogenated Derivatives: Formed through halogenation reactions.
Alcohols and Ketones: Produced via oxidation reactions.
Alkanes: Resulting from reduction reactions.
科学的研究の応用
3,7,11,15-Tetramethylheptacosane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography for the determination of retention indices.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of lubricants and coatings due to its stability and low reactivity.
作用機序
The mechanism of action of 3,7,11,15-Tetramethylheptacosane is primarily related to its hydrophobic interactions. In biological systems, it interacts with lipid membranes, affecting membrane fluidity and permeability. Its molecular targets include various proteins and enzymes embedded in the lipid bilayer, influencing their activity and function .
類似化合物との比較
Similar Compounds
3,7,11,15-Tetramethylhexadecan-1-ol: A similar compound with a shorter carbon chain and an alcohol functional group.
3,7,11,15-Tetramethylhexadecan-1,19-disulfate: Known for its hemolytic properties and found in marine organisms.
Uniqueness
3,7,11,15-Tetramethylheptacosane is unique due to its long carbon chain and multiple methyl groups, which confer high stability and low reactivity. This makes it particularly useful in applications requiring inert and hydrophobic materials .
特性
CAS番号 |
637036-05-6 |
|---|---|
分子式 |
C31H64 |
分子量 |
436.8 g/mol |
IUPAC名 |
3,7,11,15-tetramethylheptacosane |
InChI |
InChI=1S/C31H64/c1-7-9-10-11-12-13-14-15-16-17-21-29(4)24-19-25-31(6)27-20-26-30(5)23-18-22-28(3)8-2/h28-31H,7-27H2,1-6H3 |
InChIキー |
QWBSDYPECJKANK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(C)CCCC(C)CCCC(C)CCCC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B15167271.png)
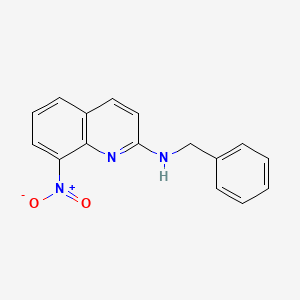
![N-{(2S,3S)-3-Methyl-1-oxo-1-[(tributylstannyl)oxy]pentan-2-yl}glycinamide](/img/structure/B15167291.png)
![1,1',1''-[(4-Ethenylphenyl)methanetriyl]tribenzene](/img/structure/B15167293.png)
![Diethyl [(benzenesulfonyl)(methyl)amino]propanedioate](/img/structure/B15167301.png)
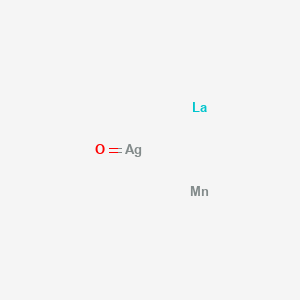
![1-[3-[2-(3-Phenylpropylamino)ethylamino]propyl]pyrrolidin-2-one](/img/structure/B15167333.png)
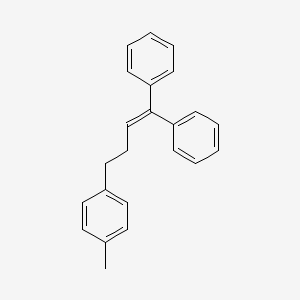

![Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B15167351.png)
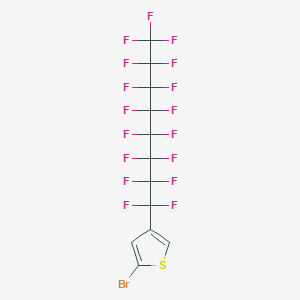
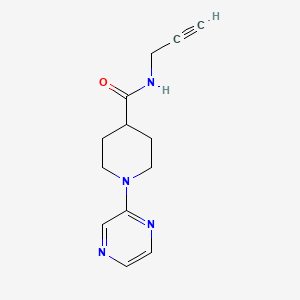
![4-Ethyl-3-hydroxy-6-[1-(3-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15167373.png)
